molecular formula C17H15F3N4O5 B396108 METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE

METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE

Cat. No.: B396108
M. Wt: 412.32g/mol
InChI Key: XSBPFPDJRSUULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzoylamino group, and a nitrophenyl hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of methyl 3,3,3-trifluoro-2-(2-{4-nitrophenyl}hydrazino)propanoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted trifluoromethyl compounds

Scientific Research Applications

METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzoylamino)-3,3,3-trifluoro-2-(2-{4-aminophenyl}hydrazino)propanoate
  • Methyl 2-(benzoylamino)-3,3,3-trifluoro-2-(2-{4-methylphenyl}hydrazino)propanoate

Uniqueness

METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H15F3N4O5

Molecular Weight

412.32g/mol

IUPAC Name

methyl 2-benzamido-3,3,3-trifluoro-2-[2-(4-nitrophenyl)hydrazinyl]propanoate

InChI

InChI=1S/C17H15F3N4O5/c1-29-15(26)16(17(18,19)20,21-14(25)11-5-3-2-4-6-11)23-22-12-7-9-13(10-8-12)24(27)28/h2-10,22-23H,1H3,(H,21,25)

InChI Key

XSBPFPDJRSUULA-UHFFFAOYSA-N

SMILES

COC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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